molecular formula C7H12FNO2 B13508520 Methyl 3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate

Methyl 3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate

Cat. No.: B13508520
M. Wt: 161.17 g/mol
InChI Key: NOJXHDRJYWAVGI-UHFFFAOYSA-N
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Description

Methyl (1s,3s)-3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a cyclobutane ring with an aminomethyl and a fluorine substituent, makes it an interesting subject for research in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1s,3s)-3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through involving suitable precursors.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.

    Esterification: The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactors can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl (1s,3s)-3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products

    Oxidation: Imines or nitriles.

    Reduction: Alcohols.

    Substitution: Various substituted cyclobutane derivatives.

Scientific Research Applications

Methyl (1s,3s)-3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of methyl (1s,3s)-3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological targets, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (1s,3s)-3-(aminomethyl)-3-chlorocyclobutane-1-carboxylate
  • Methyl (1s,3s)-3-(aminomethyl)-3-bromocyclobutane-1-carboxylate
  • Methyl (1s,3s)-3-(aminomethyl)-3-iodocyclobutane-1-carboxylate

Uniqueness

The presence of the fluorine atom in methyl (1s,3s)-3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate imparts unique properties such as increased metabolic stability and lipophilicity compared to its halogenated analogs. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C7H12FNO2

Molecular Weight

161.17 g/mol

IUPAC Name

methyl 3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate

InChI

InChI=1S/C7H12FNO2/c1-11-6(10)5-2-7(8,3-5)4-9/h5H,2-4,9H2,1H3

InChI Key

NOJXHDRJYWAVGI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(C1)(CN)F

Origin of Product

United States

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